molecular formula C16H14ClF2N3O3 B5102334 2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide

Cat. No.: B5102334
M. Wt: 369.75 g/mol
InChI Key: IPLLMQIQQIJCNP-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, difluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide typically involves a multi-step process. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Zinc amalgam, hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(3-nitrophenyl)benzamide
  • 2-chloro-4,5-difluoro-N-(3-pyridinyl)benzamide
  • 2,6-difluorobenzoic acid

Uniqueness

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3O3/c17-13-9-15(19)14(18)8-12(13)16(23)21-7-1-6-20-10-2-4-11(5-3-10)22(24)25/h2-5,8-9,20H,1,6-7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLLMQIQQIJCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCNC(=O)C2=CC(=C(C=C2Cl)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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